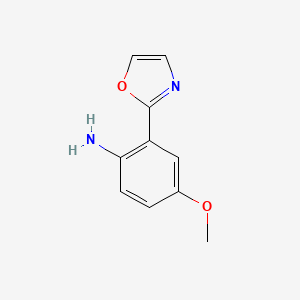
4-Methoxy-2-(1,3-oxazol-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2-(1,3-oxazol-2-yl)aniline is an organic compound with the molecular formula C10H10N2O2 It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and an oxazole ring fused to the aniline structure
準備方法
Synthetic Routes and Reaction Conditions
One common synthetic route for 4-Methoxy-2-(1,3-oxazol-2-yl)aniline involves the reaction of 2-iodo-4-methoxyaniline with 2-(tributylstannyl)-1,3-oxazole in the presence of a palladium catalyst (Pd(PPh3)4) in 1,4-dioxane. The reaction mixture is purged with argon and refluxed at 95°C for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
4-Methoxy-2-(1,3-oxazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4-Methoxy-2-(1,3-oxazol-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: It is used in the development of organic nonlinear optical materials for applications in photonic devices.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 4-Methoxy-2-(1,3-oxazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Phenyl-1,3-oxazole: Similar in structure but lacks the methoxy group.
4-Methoxy-2-nitroaniline: Similar in structure but contains a nitro group instead of an oxazole ring.
Uniqueness
4-Methoxy-2-(1,3-oxazol-2-yl)aniline is unique due to the presence of both a methoxy group and an oxazole ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications in medicinal chemistry and materials science.
特性
CAS番号 |
769921-95-1 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.20 g/mol |
IUPAC名 |
4-methoxy-2-(1,3-oxazol-2-yl)aniline |
InChI |
InChI=1S/C10H10N2O2/c1-13-7-2-3-9(11)8(6-7)10-12-4-5-14-10/h2-6H,11H2,1H3 |
InChIキー |
VDTWJRDPSOYCDE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)N)C2=NC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


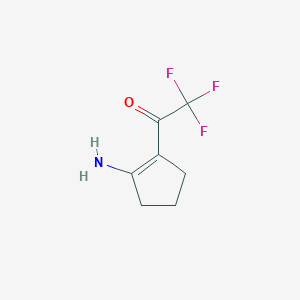
![Spiro[2H-1-benzopyran-2,2'(3'H)-benzothiazole], 3,4-dihydro-8-methoxy-3'-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B13945610.png)
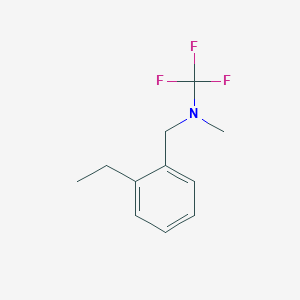
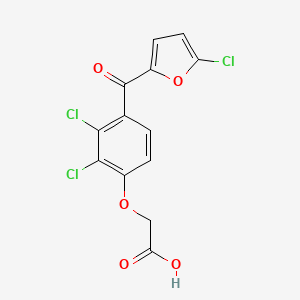
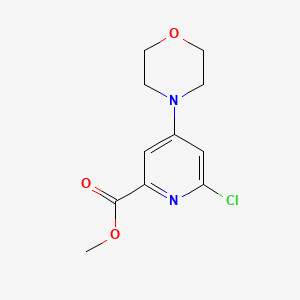
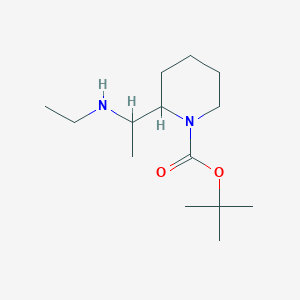
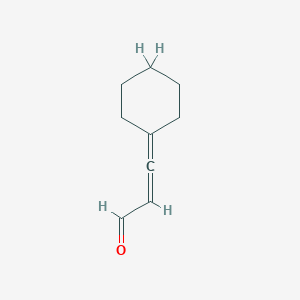
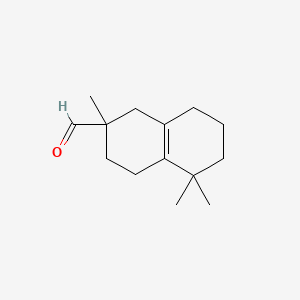
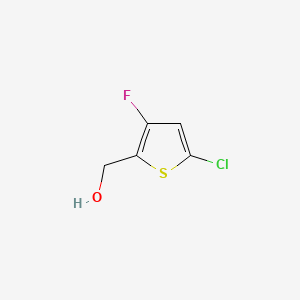
![3-{1-[2-(4-Aminophenyl)ethyl]-3-propylpyrrolidin-3-yl}phenol](/img/structure/B13945648.png)
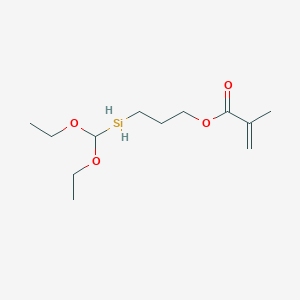
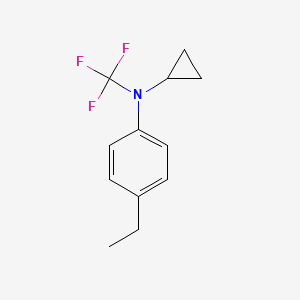

![3-(Piperidin-4-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13945685.png)
